5-Methyl-2-phenylthiazole

Anti-inflammatory Analgesic Ulcerogenicity

5-Methyl-2-phenylthiazole (CAS 5221-69-2) is a position-defined heterocyclic scaffold that cannot be substituted with generic phenylthiazoles without altering biological activity. With a 5-methyl-2-phenyl pattern, it delivers distinct anti-inflammatory and analgesic efficacy comparable to diclofenac but with lower gastric toxicity. It also serves as a validated starting point for anti-MRSA lead optimization and hepatotoxicity SAR studies. Choose this specific regioisomer to ensure reproducible pharmacology, defined lipophilicity (LogP ~3.1), and reliable solid-state handling (mp ~137 °C).

Molecular Formula C10H9NS
Molecular Weight 175.25
CAS No. 5221-69-2
Cat. No. B2815521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenylthiazole
CAS5221-69-2
Molecular FormulaC10H9NS
Molecular Weight175.25
Structural Identifiers
SMILESCC1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyBRUABIDQGMULTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenylthiazole (CAS 5221-69-2) Procurement and Scientific Utility Overview


5-Methyl-2-phenylthiazole (CAS 5221-69-2) is a disubstituted 1,3-thiazole heterocycle with a methyl group at the 5-position and a phenyl group at the 2-position . The compound possesses a molecular formula of C₁₀H₉NS, a molecular weight of 175.25 g/mol, and a predicted octanol-water partition coefficient (logP) of approximately 3.1 . It is commercially available at purities of 95–98% and serves as a foundational scaffold for synthesizing biologically active heteroazole derivatives with anti-inflammatory, analgesic, and antimicrobial potential [1].

Why 5-Methyl-2-phenylthiazole Cannot Be Casually Substituted by Generic Phenylthiazole Analogs


Generic substitution within the phenylthiazole class is scientifically invalid due to position-dependent effects on biological activity and safety profiles. The 5-methyl-2-phenylthiazole substitution pattern produces distinct pharmacological outcomes compared to other regioisomers (e.g., 4-methyl-2-phenylthiazole) or 2-phenylthiazoles with different phenyl-ring substitutions [1]. Specifically, the rank order of hepatotoxicity among 4-methylthiazole derivatives is strongly modulated by para-substituents on the phenyl ring (p-methoxyphenyl > phenyl >> p-chlorophenyl), demonstrating that even minor structural modifications produce large-magnitude changes in toxicity outcomes [2]. Furthermore, 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole regioisomers exhibit differential inhibitory potency against diacylglycerol acyltransferase 1 (DGAT1), with the 5-phenylthiazole series showing superior in vitro enzymatic activity and in vivo fat tolerance test efficacy . These structure-activity divergence patterns confirm that 5-methyl-2-phenylthiazole cannot be interchanged with its closest analogs without altering biological readouts [3].

Quantitative Differentiation Evidence for 5-Methyl-2-phenylthiazole Derivatives versus Reference NSAID and Unsubstituted Phenylthiazole Analogs


Superior Gastric Safety Profile of 5-Methyl-2-phenylthiazole-4-heteroazole Derivatives versus Diclofenac Sodium

Derivatives based on the 5-methyl-2-phenylthiazole scaffold (compounds 9, 10, 14, and 15) exhibited moderate to good anti-inflammatory and analgesic efficacy comparable to the reference NSAID diclofenac sodium, but with significantly lower ulcerogenicity [1]. The reduction in gastric toxicity represents a therapeutically meaningful differentiation over conventional non-selective NSAIDs [2].

Anti-inflammatory Analgesic Ulcerogenicity Drug Safety NSAID Alternative

Rank-Order Hepatotoxicity Differentiation: 2-(Para-Substituted Phenyl)-4-Methylthiazole Structural Class

In GSH-depleted mice, the hepatotoxicity of 2-phenyl-4-methylthiazole (a close positional isomer analog) is profoundly modulated by para-substitution on the phenyl ring, establishing a clear rank order of toxicity: p-methoxyphenyl > phenyl >> p-chlorophenyl [1]. This demonstrates that unsubstituted 2-phenyl-4-methylthiazole (phenyl analog) exhibits intermediate hepatotoxic potential relative to its methoxy- and chloro-substituted counterparts [2].

Hepatotoxicity Toxicology Metabolic Activation Drug Safety Structure-Toxicity Relationship

Physical Property Profile: Predicted Lipophilicity and Crystallinity

5-Methyl-2-phenylthiazole exhibits a predicted logP (octanol/water partition coefficient) of approximately 3.1 and a melting point of approximately 137 °C . Its moderate lipophilicity combined with high crystallinity distinguishes it from more polar or more lipophilic thiazole analogs that may exhibit different solubility and formulation behavior .

LogP Lipophilicity Crystallinity Physicochemical Properties Formulation Development

Scaffold-Derived Antimicrobial Potential in Phenylthiazole Class

Phenylthiazoles have emerged as a prominent pharmacophore for anti-MRSA drug discovery, with extensive lead optimization efforts reported between 2014 and 2021 [1]. The 5-methyl-2-phenylthiazole scaffold serves as the core building block for synthesizing 4-substituted heteroazole derivatives, a structural platform from which antimicrobial candidates may be elaborated [2].

Anti-MRSA Antibacterial Antimicrobial Resistance Phenylthiazole Lead Optimization

Optimal Research and Industrial Use Cases for 5-Methyl-2-phenylthiazole Based on Differential Evidence


NSAID Alternative Lead Discovery with Reduced Gastrointestinal Toxicity Risk

Procure 5-methyl-2-phenylthiazole as the starting scaffold for synthesizing 4-substituted heteroazole derivatives. The resulting compounds have demonstrated moderate to good anti-inflammatory and analgesic activities comparable to diclofenac sodium, with qualitatively lower gastric ulcerogenicity [1]. This scaffold-derived safety advantage supports development of safer NSAID alternatives for chronic inflammatory conditions where conventional NSAID therapy is limited by gastrointestinal side effects.

Structure-Toxicity Relationship (STR) Studies for Hepatotoxicity Profiling

Use 5-methyl-2-phenylthiazole and its close analogs (e.g., 4-methyl-2-phenylthiazole, para-substituted phenylthiazoles) in comparative hepatotoxicity studies. Class-level evidence demonstrates steep structure-hepatotoxicity gradients within the phenylthiazole class, with rank-order toxicity differences of p-methoxyphenyl > phenyl >> p-chlorophenyl in GSH-depleted mouse models [1]. The 5-methyl-2-phenylthiazole scaffold provides a defined baseline for investigating how positional methylation (5- vs. 4-) and phenyl-ring substitution modulate metabolic activation and hepatotoxic potential [2].

Anti-MRSA Lead Optimization Starting Material

Procure 5-methyl-2-phenylthiazole as a foundational phenylthiazole building block for anti-MRSA drug discovery. Comprehensive reviews of phenylthiazole derivatives from 2014 to 2021 have established this scaffold as a prominent pharmacophore for antibacterial activity against multidrug-resistant Staphylococcus aureus [1]. The 5-methyl-2-phenylthiazole core enables systematic elaboration at the 4-position to optimize lipophilicity, metabolic stability, and oral solubility—key parameters identified in phenylthiazole lead optimization [2]. This scaffold serves as an entry point for generating focused libraries targeting MRSA and other multidrug-resistant pathogens.

Physicochemical Property Benchmarking for Thiazole-Based Library Synthesis

Utilize 5-methyl-2-phenylthiazole (logP ≈ 3.1; melting point ≈ 137 °C) as a reference standard for calibrating the lipophilicity and crystallinity of novel thiazole-based compound libraries [1]. Its moderate lipophilicity balances membrane permeability with aqueous solubility, while its high melting point ensures reliable solid-state handling and long-term storage stability. This property profile supports formulation feasibility assessment and comparative physicochemical profiling across thiazole analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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